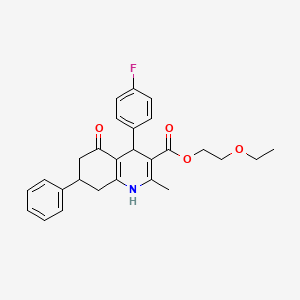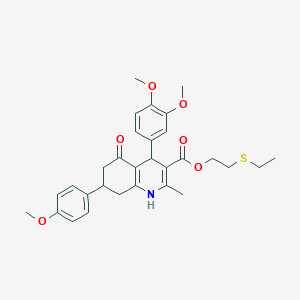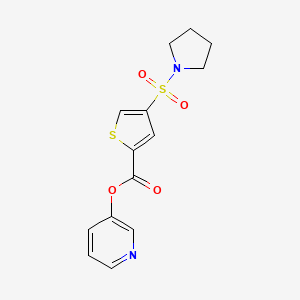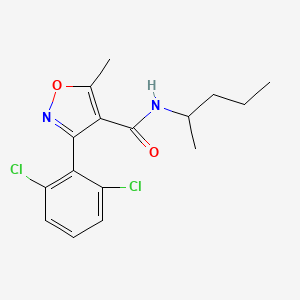![molecular formula C22H31N3O5 B5161824 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide](/img/structure/B5161824.png)
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).
Mecanismo De Acción
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide selectively targets mutated forms of EGFR, which are commonly found in NSCLC. It irreversibly binds to the ATP-binding site of EGFR, inhibiting its activity and preventing the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide has been shown to have a potent anti-tumor effect in preclinical studies, with significant reductions in tumor size and prolonged survival in animal models. In clinical trials, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide has demonstrated high response rates and prolonged progression-free survival in patients with EGFR T790M mutation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide in lab experiments is its high potency and selectivity for mutated forms of EGFR. This makes it an ideal tool for studying the role of EGFR in cancer cell growth and survival. However, one limitation of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide is its irreversible binding to EGFR, which can make it difficult to study the downstream signaling pathways that are affected by EGFR inhibition.
Direcciones Futuras
There are several future directions for research on 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide. One area of focus is the development of combination therapies that can enhance the anti-tumor effect of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide. Another area of interest is the identification of biomarkers that can predict response to 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide, which could help to personalize treatment for patients with NSCLC. Finally, there is ongoing research on the development of next-generation EGFR TKIs that can overcome resistance to 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide and other current therapies.
Métodos De Síntesis
The synthesis of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide involves a series of chemical reactions that result in the formation of the final compound. The first step involves the synthesis of a piperidine intermediate, which is then reacted with a benzoyl chloride to form the benzamide intermediate. Finally, the azepanone intermediate is synthesized and reacted with the benzamide intermediate to form the final compound.
Aplicaciones Científicas De Investigación
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide has been extensively studied for its efficacy in the treatment of NSCLC. It has been shown to be highly effective in patients with EGFR T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs. In addition, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide has also been shown to have a favorable safety profile, with fewer side effects than other EGFR TKIs.
Propiedades
IUPAC Name |
4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-[(3S)-2-oxoazepan-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5/c1-29-15-11-20(26)25-13-9-18(10-14-25)30-17-7-5-16(6-8-17)21(27)24-19-4-2-3-12-23-22(19)28/h5-8,18-19H,2-4,9-15H2,1H3,(H,23,28)(H,24,27)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTIDJSYYUQXFE-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NC3CCCCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N[C@H]3CCCCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-isopropyl-1H-1,2,4-triazol-5-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5161761.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5161776.png)
![N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5161778.png)

![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5161789.png)

![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5161801.png)
![N-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5161809.png)
![5-(2-furyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5161816.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5161820.png)

![2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5161849.png)